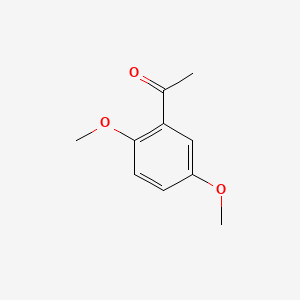

2',5'-Dimethoxyacetophenone

Description

2',5'-Dimethoxyacetophenone (CAS: 120-15-2) is an aromatic ketone with methoxy substituents at the 2' and 5' positions of the acetophenone backbone. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of chalcones, chromones, and other bioactive derivatives . Despite its structural similarity to other dimethoxyacetophenone isomers, its pharmacological properties remain understudied compared to analogs like 3',5'-dimethoxyacetophenone or 2',4'-dimethoxyacetophenone .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUIYJKGGUCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061618 | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-38-3 | |

| Record name | 2′,5′-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-DIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79C66POM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation Using Aluminum Chloride and Acetonitrile

A well-documented method involves the use of 1,3-dimethoxybenzene as the starting material, with aluminum chloride as the Lewis acid catalyst and acetonitrile as the acylating agent under dry hydrogen chloride gas atmosphere. The reaction is typically carried out in toluene as the solvent at low temperatures (-10 to 20 °C) to control reactivity and selectivity.

-

- 1,3-Dimethoxybenzene: 1.0 mol (138.2 g)

- Aluminum chloride: 1.0 to 2.0 molar equivalents (200-266.6 g)

- Acetonitrile: 2 to 4 molar equivalents (110-160 g)

- Toluene solvent: 3 to 10 times the weight of 1,3-dimethoxybenzene (830-1380 g)

-

- Temperature: Maintained between -10 °C and 20 °C

- Time: 10 to 30 hours under dry hydrogen chloride gas

- Stirring and slow addition of acetonitrile to control reaction rate

-

- Filtration of the solid intermediate formed

- Hydrolysis of the solid in refluxing water for 1 hour

- Cooling and filtration to isolate 2',5'-dimethoxyacetophenone

-

- Yields range from 92.3% to 95.0%

- Purity typically above 98% by GC analysis

Representative Data from Patent Examples:

| Example | 1,3-Dimethoxybenzene (g) | AlCl3 (g) | Acetonitrile (g) | Toluene (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 138.2 | 200.0 | 120.0 | 830.0 | -10 to 0 | 30 | 93.4 | 99.5 |

| 2 | 138.2 | 220.0 | 110.0 | 1000.0 | 5 to 15 | 10 | 92.3 | 98.7 |

| 3 | 138.2 | 266.6 | 160.0 | 1380.0 | 10 to 20 | 15 | 95.0 | 99.2 |

This method avoids the use of expensive or hazardous solvents like ether or trifluoromethanesulfonic acid, making it safer and more cost-effective for industrial scale production.

Alternative Acylation Approaches

While the above method is the most documented for 2',5'-dimethoxyacetophenone, related literature on similar methoxyacetophenones suggests other acylation methods:

Use of Boron Trichloride (BCl3) for Selective Demethylation:

In some synthetic routes involving methoxy-substituted acetophenones, BCl3 is used to selectively demethylate methoxy groups to hydroxy groups after acylation, which can be adapted for derivatives of 2',5'-dimethoxyacetophenone if further functionalization is needed.Friedel-Crafts Acylation with Other Acylating Agents:

Acyl chlorides or acid anhydrides can be used with Lewis acids like BF3·Et2O or AlCl3, but these methods require careful control to avoid over-acylation or rearrangements.

The product 2',5'-dimethoxyacetophenone is typically characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Physical State | Liquid or colorless to yellowish powder |

| Melting Point | ~18 °C |

| Boiling Point | 158 °C at 15 mmHg |

| Purity (GC) | >98.0% |

| Specific Gravity (20/20) | 1.14 |

| Refractive Index | 1.54 |

These data confirm the identity and purity of the compound prepared by the described methods.

The preparation of 2',5'-dimethoxyacetophenone is efficiently achieved via Friedel-Crafts acylation of 1,3-dimethoxybenzene using aluminum chloride and acetonitrile in toluene solvent under controlled low temperatures and dry hydrogen chloride atmosphere. This method offers high yields (above 90%) and high purity (>98%) with operational safety and cost advantages. The process includes a hydrolysis step to isolate the final product. Alternative methods involving selective demethylation or different acylating agents exist but are less commonly applied for this specific compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2’,5’-Dimethoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like or are typically used.

Substitution: Reagents such as or can be used for substitution reactions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted acetophenones depending on the reagents used.

Scientific Research Applications

2’,5’-Dimethoxyacetophenone is a valuable building block in organic synthesis. It has been used in the preparation of pyridine and thieno[2,3-b]pyridine derivatives, which are investigated as anticancer agents targeting PIM-1 kinase . Additionally, it is utilized in the synthesis of compounds with apoptosis-inducing properties, making it significant in cancer research .

Mechanism of Action

The mechanism of action of 2’,5’-Dimethoxyacetophenone in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PIM-1 kinase , a protein involved in cell survival and proliferation pathways. By inhibiting this kinase, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

2',4'-Dimethoxyacetophenone

- Synthesis & Reactivity: Synthesized via selective methylation of trihydroxyacetophenones . Exhibits distinct halogenation reactivity; reacts with N-halosuccinimides (NXS) to form α-haloketones and polyhalogenated products (e.g., 1-acetyl-5-iodo-2,4-dimethoxybenzene) under mild Brønsted acidic ionic liquid (IL-A) conditions .

- Biological Activity : Derivatives such as 3-bromo-2',4'-dimethoxychalcone demonstrate anti-endothelial activity at sub-micromolar concentrations .

- Physical Properties : Crystalline solid with higher reactivity in electrophilic substitutions compared to 2',5'- and 2',6'-isomers .

2',6'-Dimethoxyacetophenone

- Synthesis : Commercial availability (≥98% purity) as a crystalline powder (melting point: 70°C; boiling point: 136°C) .

- Reactivity: Undergoes dichlorination with NCS (4.4 equiv.) in IL-A to form 2,2-dichloro-1-(3,5-dichloro-2,6-dimethoxyphenyl)ethanone in high yield .

- Applications: Used in selenourea derivatives and carbamimidoselenoate synthesis .

3',5'-Dimethoxyacetophenone

- Natural Occurrence: Identified in Dendrobium amoenum protocorms (3.36% content) and Centella asiatica ethanolic extracts .

- Thermal Stability: Detected in pyrolysis products of lignocellulosic biomass, suggesting thermal resilience .

3',4'-Dimethoxyacetophenone

- Synthesis: Intermediate in selenourea derivatives (e.g., reaction with 4-methoxybenzoyl chloride and KSeCN) .

- Biological Data: Limited; mentioned in anti-HIV studies but lacks detailed activity reports .

4',5'-Dimethoxy-2'-nitroacetophenone

Comparative Data Table

Key Findings and Implications

Positional Isomerism Dictates Reactivity: The 2',4' and 2',6' isomers exhibit higher electrophilic substitution reactivity due to steric and electronic effects, enabling diverse halogenated products . In contrast, 2',5'-dimethoxyacetophenone’s synthetic utility lies in its role as a precursor for chromones and chalcones .

Bioactivity Discrepancies: 3',5'-dimethoxyacetophenone’s reported antioxidant activity in plant extracts may arise from synergistic effects with other phenolics, as standalone studies question its efficacy . 2',5'-dimethoxyacetophenone lacks direct pharmacological data, highlighting a research gap.

Thermal and Industrial Relevance: 3',5'-dimethoxyacetophenone’s detection in pyrolysis products (e.g., teak wood) underscores its stability under high temperatures, suggesting applications in bio-oil refinement .

Biological Activity

2',5'-Dimethoxyacetophenone (DMAP) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol. It features two methoxy groups attached to an acetophenone backbone. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.2 g/mol

- Melting Point : 18-20 °C

- Boiling Point : 294 °C

- Density : 1.139 g/cm³

Antimicrobial Properties

Research indicates that DMAP exhibits significant antimicrobial activity against various bacterial strains. A study conducted by found that DMAP demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

DMAP has also been investigated for its anticancer properties. In vitro studies have shown that DMAP can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that DMAP effectively reduced cell viability in HeLa cells by approximately 60% at a concentration of 50 µM after 24 hours of treatment .

The biological activity of DMAP is thought to be linked to its ability to interact with cellular macromolecules. The methoxy groups enhance electron-donating properties, which may facilitate interactions with reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is a known pathway for inducing apoptosis in cancer cells.

Safety and Toxicology

While DMAP shows promise in various applications, safety assessments are crucial. According to data from PubChem, DMAP is classified under moderate toxicity, with potential irritative effects on skin and eyes . Proper handling and safety precautions are recommended when working with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2',5'-Dimethoxyacetophenone in laboratory settings?

- Methodology :

-

Friedel-Crafts Acylation : React 1,2,4-trimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.

-

Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted starting materials and byproducts. Confirm purity via melting point analysis (literature mp: ~21°C) .

-

Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of substrate to acetyl chloride) and reaction time (typically 4–6 hours at 50°C).

Q. How can researchers characterize 2',5'-Dimethoxyacetophenone using spectroscopic techniques?

- Spectroscopic Analysis :

-

¹H NMR : Expect signals for methoxy groups (δ 3.75–3.85 ppm, singlet) and acetophenone carbonyl (δ 2.55 ppm, singlet). Aromatic protons appear as doublets (δ 6.5–7.5 ppm) depending on substitution .

-

IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and methoxy C-O stretches near 1250 cm⁻¹.

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 180.2 (C₁₀H₁₂O₃) with fragmentation patterns consistent with methoxy loss .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the synthesis yields of 2',5'-Dimethoxyacetophenone derivatives?

- Root Cause Analysis :

-

Catalyst Activity : Inconsistent AlCl₃ purity or moisture content can reduce yields. Use freshly distilled acetyl chloride and anhydrous solvents.

-

Reaction Monitoring : Employ HPLC or GC-MS to track intermediate formation and optimize reaction termination points.

-

Reproducibility : Standardize stirring rates and temperature gradients; discrepancies in these parameters often explain yield variations .

Q. How can computational chemistry optimize the reaction conditions for synthesizing 2',5'-Dimethoxyacetophenone?

- Computational Workflow :

-

DFT Calculations : Model the electrophilic substitution pathway to identify transition states and rate-limiting steps.

-

Solvent Effects : Simulate polar aprotic solvents (e.g., dichloromethane) to enhance acylation efficiency.

-

- Validation : Compare predicted activation energies with experimental DSC data to refine computational models.

Q. What experimental designs are recommended for assessing the antioxidant activity of 2',5'-Dimethoxyacetophenone?

- Methodology :

-

DPPH Assay : Prepare a 0.1 mM DPPH solution in ethanol. Incubate with varying concentrations of the compound (10–100 µM) and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values relative to ascorbic acid standards .

-

ABTS⁺ Scavenging : Generate ABTS radicals via persulfate oxidation. Monitor decolorization at 734 nm to quantify radical quenching efficiency.

-

Controls : Include trolox or quercetin as positive controls and account for solvent interference.

Q. How can researchers address challenges in regioselectivity during electrophilic substitution reactions of 2',5'-Dimethoxyacetophenone?

- Regioselective Strategies :

-

Directing Groups : Use protecting groups (e.g., acetylation of hydroxyl intermediates) to block undesired substitution sites.

-

Solvent Effects : Polar solvents favor para-substitution in methoxyacetophenones, while nonpolar media may promote ortho pathways.

-

Spectroscopic Validation : ¹H-¹H COSY and NOESY NMR experiments map substitution patterns post-reaction .

- Case Study : In 3',5'-dimethoxyacetophenone derivatives, nitration predominantly occurs at the 4-position due to methoxy directing effects, a trend applicable to 2',5' isomers .

Q. What are the critical safety considerations when handling 2',5'-Dimethoxyacetophenone in laboratory settings?

- Hazard Mitigation :

- GHS Classification : While specific data for 2',5'-isomer is limited, analogous compounds (e.g., 3',5'-dimethoxy-4'-hydroxyacetophenone) are classified as skin/eye irritants (Category 2). Use gloves, goggles, and fume hoods .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.